

potential hazards and safety precautions for 5-Bromo-2-(trifluoromethyl)isonicotinonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	5-Bromo-2-(trifluoromethyl)isonicotinonitrile
Cat. No.:	B1399293

[Get Quote](#)

An In-Depth Technical Guide to the Safe Handling of **5-Bromo-2-(trifluoromethyl)isonicotinonitrile**

Section 1: Introduction and Compound Profile

5-Bromo-2-(trifluoromethyl)isonicotinonitrile is a halogenated pyridine derivative that serves as a valuable building block in medicinal chemistry and materials science. Its unique trifluoromethyl, bromo, and nitrile functional groups make it a versatile intermediate for synthesizing more complex molecules. However, these same reactive groups necessitate a thorough understanding of its potential hazards. This guide provides a comprehensive overview of the risks associated with this compound and outlines the essential safety protocols for its handling, storage, and disposal, designed for researchers and drug development professionals who demand both scientific rigor and practical, field-proven safety insights.

The causality behind the rigorous protocols described herein stems from the compound's chemical structure. The trifluoromethyl group enhances metabolic stability and lipophilicity in derivative compounds but also contributes to the potential for toxic byproducts upon decomposition (e.g., hydrogen fluoride). The nitrile group is a known toxicophore, and the bromo-pyridine core is reactive and can interact with biological systems. Therefore, a proactive and informed approach to safety is paramount.

Identifier	Value
CAS Number	1070892-04-4 [1]
Molecular Formula	C ₇ H ₂ BrF ₃ N ₂ [1]
Molecular Weight	251.00 g/mol [1]
Synonyms	5-BroMo-2-trifluoroMethyl-isonicotinonitri [1]
Storage Temperature	4°C [1]

Section 2: Hazard Identification and Risk Assessment

The primary risks associated with **5-Bromo-2-(trifluoromethyl)isonicotinonitrile** are acute toxicity if swallowed, and irritation to the skin, eyes, and respiratory system.[\[1\]](#) The Globally Harmonized System (GHS) provides a clear classification of these hazards, which form the basis for all subsequent safety recommendations.

GHS Classification	Hazard Statement	Signal Word	Pictogram
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed [1]	Warning	GHS07 (Exclamation Mark) [1]
Skin Corrosion/Irritation (Category 2)	H315: Causes skin irritation [1]	Warning	GHS07 (Exclamation Mark) [1]
Serious Eye Damage/Irritation (Category 2)	H319: Causes serious eye irritation [1]	Warning	GHS07 (Exclamation Mark) [1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation	H335: May cause respiratory irritation [1]	Warning	GHS07 (Exclamation Mark) [1]

Expert Analysis of Hazards:

- Oral Toxicity (H302): The "Harmful if swallowed" classification indicates a moderate level of toxicity. The primary risk is accidental ingestion, which underscores the critical importance of prohibiting eating, drinking, or smoking in laboratory areas and practicing meticulous personal hygiene.[2]
- Skin Irritation (H315): The compound can cause localized inflammation, redness, and discomfort upon contact with the skin. This necessitates the use of appropriate gloves and protective clothing as a primary barrier.[1] The causality lies in the chemical's ability to disrupt the skin's lipid barrier.
- Eye Irritation (H319): Direct contact with the eyes can cause significant irritation and potential damage.[1] This hazard is considered serious, making robust eye protection (goggles and/or face shield) non-negotiable.
- Respiratory Irritation (H335): Inhalation of the dust or aerosols of this compound can irritate the respiratory tract.[1] This is the primary rationale for mandating the use of engineering controls like a chemical fume hood to contain the substance at its source.

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical. Engineering controls are the first and most effective line of defense, followed by the mandatory use of appropriate PPE.

Engineering Controls:

- Chemical Fume Hood: All handling of **5-Bromo-2-(trifluoromethyl)isonicotinonitrile**, including weighing, transfers, and solution preparation, must be conducted within a certified and properly functioning chemical fume hood. This is the most crucial step in preventing respiratory exposure (addressing H335).[3]
- Ventilation: The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.[4]

- Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[4][5]

Personal Protective Equipment (PPE):

The following PPE is mandatory for all personnel handling this compound. This equipment selection is a self-validating system; a breach in any one component compromises the entire protective barrier.

Protection Type	Specific Requirements	Rationale (Hazard Addressed)
Eye and Face	Chemical splash goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles during procedures with a high splash risk.[2][3]	Prevents direct contact with eyes, addressing the "serious eye irritation" hazard (H319).
Skin and Body	Nitrile gloves (check manufacturer's data for chemical resistance and breakthrough times). A buttoned lab coat is required at a minimum. For larger quantities, a chemically resistant apron is recommended.[2][6]	Prevents skin contact and subsequent irritation (H315).
Respiratory	Not required when working within a certified fume hood. If a fume hood is not available or during a large spill, a full-face respirator with appropriate cartridges (e.g., type P2) must be used.[7][8]	Prevents inhalation of dust or aerosols, addressing respiratory tract irritation (H335).
Hand	Wear gloves selected based on an evaluation of the possible hazards to hands and skin, the duration of use, and the chemical resistance of the glove material.[3]	Protects against skin contact (H315).

Section 4: Standard Operating Procedures for Safe Handling

Adherence to a strict, step-by-step protocol is essential for minimizing risk.

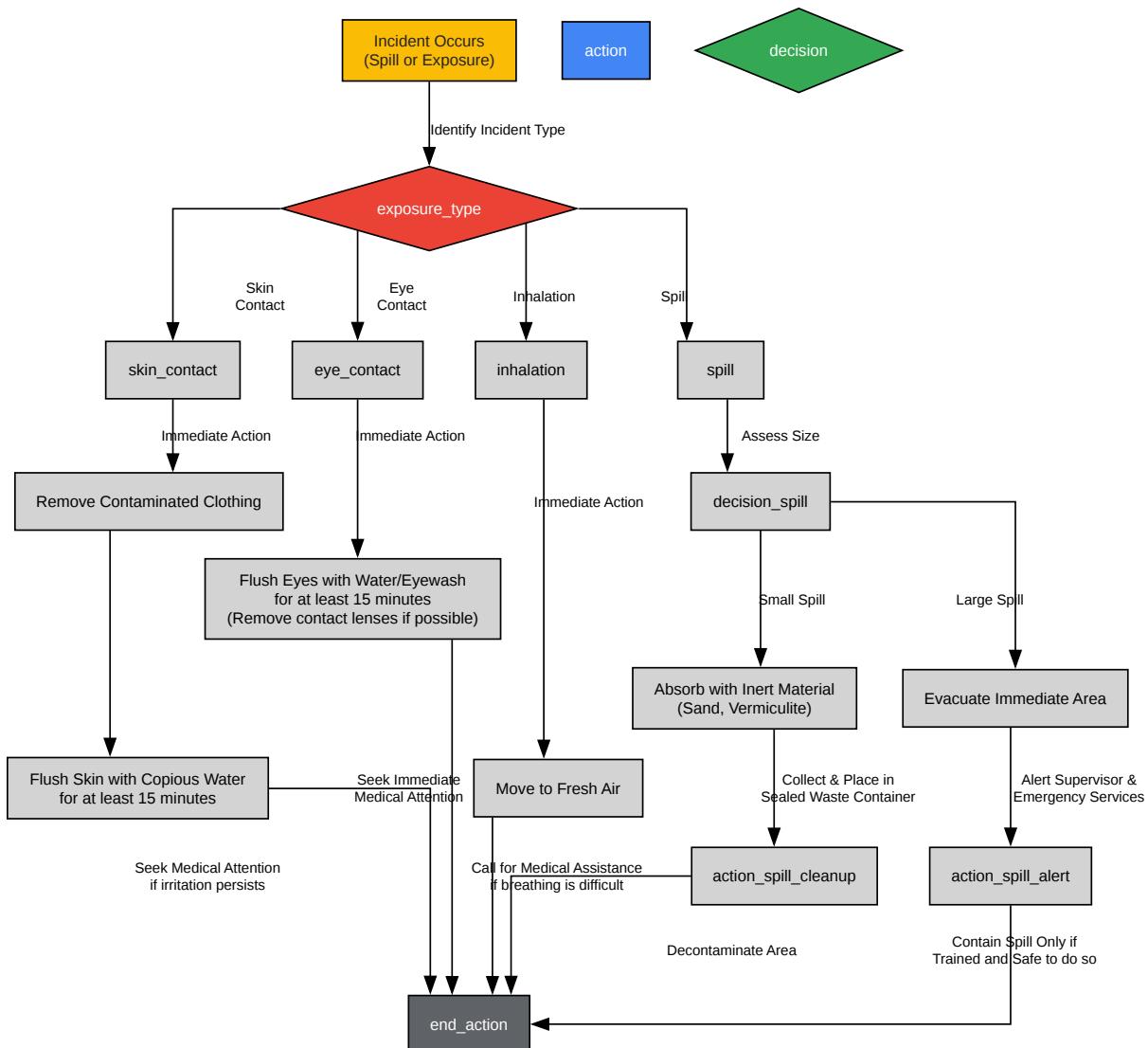
Experimental Protocol: Step-by-Step Handling Guide

- Preparation and Pre-Use Inspection:

- Verify that the chemical fume hood has a current certification sticker and is operational.
- Don all required PPE as outlined in Table 3. Inspect each item for damage (e.g., pinholes in gloves).
- Designate a specific area within the fume hood for handling the compound to prevent cross-contamination.
- Assemble all necessary glassware and equipment before retrieving the chemical from storage.

- Chemical Handling:

- Retrieve the container from its 4°C storage location.[\[1\]](#) Allow it to equilibrate to room temperature inside the fume hood before opening to prevent moisture condensation.
- Carefully weigh the solid compound on weighing paper or directly into a tared vessel within the fume hood to contain any dust.
- When transferring the solid or preparing solutions, perform all actions slowly and deliberately to avoid generating dust or aerosols.
- Keep the container tightly sealed when not in use.[\[4\]](#)


- Cleanup and Decontamination:

- Following the procedure, decontaminate all surfaces and equipment that came into contact with the chemical.
- Wipe down the work area in the fume hood with an appropriate solvent (e.g., ethanol), followed by soap and water.

- Properly dispose of all contaminated materials as hazardous waste.
- Storage and Disposal:
 - Storage: Store the compound in its original, tightly sealed container at 4°C in a designated, locked, and well-ventilated area away from incompatible materials.[1][4][9]
 - Disposal: Dispose of unused material and contaminated waste through a licensed professional waste disposal service.[10] Ensure waste containers are clearly labeled as "Hazardous Waste" and list the chemical name.[10] Never dispose of this chemical down the drain.

Section 5: Emergency Response Protocols

Immediate and correct action during an emergency is critical to mitigating harm.

[Click to download full resolution via product page](#)

Caption: Emergency Response Workflow for Incidents Involving **5-Bromo-2-(trifluoromethyl)isonicotinonitrile**.

Detailed First-Aid Measures:

- If on Skin: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[\[4\]](#) Seek medical attention if skin irritation occurs or persists.[\[11\]](#)
- If in Eyes: Immediately rinse cautiously with water for several minutes, holding the eyelids open.[\[11\]](#) Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[\[4\]](#) Get immediate medical attention.
- If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing.[\[4\]](#)[\[11\]](#) If the person feels unwell or has difficulty breathing, call a poison center or doctor.[\[12\]](#)
- If Swallowed: Rinse mouth with water.[\[2\]](#) Call a poison center or doctor immediately for treatment advice.[\[12\]](#) Do NOT induce vomiting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 97483-77-7 Name: 5-Bromo-2-cyanopyridine5-Bromo-2-pyridinecarbonitrile5-Bromopyridine-2-carbonitrile [xixisys.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]

- 7. 5-Bromo-2-(trifluoromethyl)pyridine 97 436799-32-5 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [potential hazards and safety precautions for 5-Bromo-2-(trifluoromethyl)isonicotinonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1399293#potential-hazards-and-safety-precautions-for-5-bromo-2-trifluoromethyl-isonicotinonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com